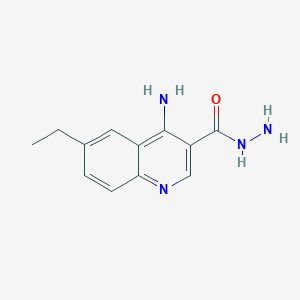

4-Amino-6-ethylquinoline-3-carbohydrazide

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry and Drug Discovery

The quinoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. mdpi.com This status is due to its recurring presence in a multitude of pharmacologically active compounds, demonstrating its ability to interact with a wide range of biological targets.

The story of quinoline in medicine began with its discovery in coal tar in 1834. nih.gov However, its prominence truly emerged with the isolation of quinine (B1679958) from the bark of the Cinchona tree, which became the first effective treatment for malaria. nih.gov This natural product served as the blueprint for the development of synthetic quinoline-based antimalarials. A pivotal moment came in the 1930s and 1940s with the synthesis of 4-aminoquinoline (B48711) derivatives like chloroquine (B1663885), which were instrumental in combating malaria for decades. nih.govnih.gov

The evolution of quinoline pharmacophores did not stop with antimalarials. The structural versatility of the quinoline ring has allowed for its incorporation into a diverse array of modern therapeutics, including anticancer agents that function as kinase and topoisomerase inhibitors, and antibacterial agents like the fluoroquinolones. researchgate.netresearchgate.net This journey from a natural remedy to a cornerstone of synthetic drug design highlights the enduring importance of the quinoline scaffold.

Quinoline derivatives have demonstrated an exceptionally broad spectrum of biological activities. Their ability to intercalate DNA, inhibit crucial enzymes, and interact with various receptors has led to their development as treatments for numerous conditions. The 4-aminoquinoline core, in particular, is a well-established pharmacophore known for its antimalarial, anti-inflammatory, and immunomodulatory properties. mdpi.comnih.govnih.gov Research has shown that modifications to the quinoline ring system can yield compounds with potent effects against a variety of diseases. mdpi.comresearchgate.net

| Pharmacological Activity | Examples of Quinoline Derivatives | Reference(s) |

| Antimalarial | Chloroquine, Amodiaquine, Quinine | nih.govnih.gov |

| Anticancer | Lapatinib, Camptothecin | researchgate.netresearchgate.net |

| Antibacterial | Ciprofloxacin, Levofloxacin | nih.gov |

| Antileishmanial | 4-Aminoquinaldine derivatives | researchgate.net |

| Anti-inflammatory | Hydroxychloroquine | nih.gov |

| Antiviral | Chloroquine, Hydroxychloroquine | mdpi.comnih.gov |

| Antioxidant | Hydroxyl-substituted quinolones | ajgreenchem.com |

The Hydrazide Moiety in Pharmaceutical Research

The hydrazide functional group, characterized by the -CONHNH₂ structure, is a highly valuable component in pharmaceutical research. It serves not only as a key structural motif in active molecules but also as a versatile synthetic intermediate for creating more complex heterocyclic systems. researchgate.net

Hydrazides are frequently used as precursors for the synthesis of acylhydrazones (R-CO-NH-N=CH-R'). sapub.org This is typically achieved through the condensation of a hydrazide with an aldehyde or ketone. The resulting acylhydrazone scaffold is of significant interest because it contains both hydrogen bond donor and acceptor sites, an azomethine group (-N=CH-), and can exist in keto-enol tautomeric forms. sapub.org These structural features make acylhydrazones adept at coordinating with metal ions and interacting with biological targets. Furthermore, both hydrazides and hydrazones are crucial building blocks for synthesizing a variety of heterocyclic compounds like triazoles, oxadiazoles, and thiadiazoles, which themselves are often biologically active. youtube.com

The hydrazide and hydrazone moieties contribute directly to the biological activity of a molecule in several ways. The presence of the -CONHNH- linker provides a combination of rigidity and flexibility, which can be crucial for optimal binding to a target protein. nih.gov This group's ability to form hydrogen bonds is a key factor in its interaction with enzyme active sites. nih.gov Hydrazides and their derivatives have been shown to possess a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, antitubercular, and anticancer activities. researchgate.netsapub.org For instance, the well-known antitubercular drug Isoniazid is a hydrazide derivative.

Overview of 4-Amino-6-ethylquinoline-3-carbohydrazide within the Quinoline-Hydrazide Landscape

While extensive research exists on the broader classes of quinoline and hydrazide derivatives, specific studies focusing solely on This compound are not widely available in the current literature. However, its structure allows for an informed perspective on its potential chemical properties and areas of therapeutic interest.

The molecule itself is a sophisticated hybrid. It features:

A 4-aminoquinoline core, the same essential scaffold found in the antimalarial drug chloroquine. nih.govnih.gov This part of the molecule is known to accumulate in acidic cellular compartments, a key aspect of its mechanism of action against malaria parasites. nih.gov

An ethyl group at the 6-position of the quinoline ring. Alkyl substitutions on the quinoline nucleus can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, and metabolic properties.

A carbohydrazide (B1668358) group at the 3-position. This functionality serves as a potent hydrogen-bonding moiety and a potential precursor for synthesizing a library of corresponding hydrazone derivatives by reacting it with various aldehydes or ketones. researchgate.net

Given these components, this compound can be viewed as a platform molecule. The 4-aminoquinoline portion provides a proven pharmacophore, while the carbohydrazide at position 3 offers a reactive handle for synthetic modification. Researchers could leverage this structure to create a series of novel quinoline-based hydrazones, aiming to discover compounds with enhanced or novel biological activities, potentially in areas like antimicrobial, anticancer, or antiprotozoal therapy. researchgate.netresearchgate.netsapub.org The synthesis would likely involve the initial formation of a quinoline-3-carboxylate ester, followed by hydrazinolysis to yield the key carbohydrazide intermediate. researchgate.net

Rationale for Research Focus on This Specific Compound Class

The strategic combination of the quinoline nucleus and the carbohydrazide functional group forms the basis for the research interest in this class of compounds. This rationale is built on several key principles of medicinal chemistry:

Structural Synergy: The quinoline core provides a rigid and planar scaffold that can effectively interact with biological targets such as enzymes and receptors. The carbohydrazide group, with its hydrogen bond donor and acceptor capabilities, can form crucial interactions within the active sites of these biomolecules. This synergistic combination can lead to potent and selective inhibitors of various cellular processes.

Diverse Biological Potential: Research has shown that quinoline-carbohydrazide derivatives are associated with a wide spectrum of biological activities. These include, but are not limited to, anticancer, antitubercular, antimicrobial, and antimalarial properties. This broad range of potential applications makes them an attractive target for drug discovery programs.

Scaffold for Further Derivatization: The quinoline-carbohydrazide structure serves as a versatile template for the synthesis of a large number of derivatives. By modifying the substituents on the quinoline ring or the hydrazide moiety, chemists can fine-tune the physicochemical properties and biological activity of the compounds to optimize their therapeutic potential. For instance, the introduction of different groups at the 6-position of the quinoline ring can significantly influence the compound's activity. researchgate.net

Scope and Objectives of Academic Research on this compound

While specific research data on This compound is not extensively available in publicly accessible literature, the scope and objectives of academic research on this and closely related compounds can be inferred from studies on analogous structures. The primary goals of such research typically include:

Synthesis and Characterization: A fundamental objective is the development of efficient and scalable synthetic routes to produce this compound and its derivatives. This is followed by thorough characterization using modern analytical techniques to confirm their chemical structure and purity.

Biological Screening: A major focus of research is to screen these compounds for a wide range of biological activities. Based on the known properties of the quinoline and carbohydrazide scaffolds, these screenings would likely prioritize anticancer, antitubercular, and antimicrobial assays. For example, studies on other 4-aminoquinoline derivatives have demonstrated their potential as antitubercular agents. researchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity. For this compound, this would involve synthesizing analogues with different substituents at the 6-position or modifications to the amino and carbohydrazide groups to establish a clear structure-activity relationship.

Mechanism of Action Studies: Once a compound shows promising biological activity, researchers aim to elucidate its mechanism of action. This involves identifying the specific cellular target (e.g., an enzyme or receptor) with which the compound interacts to exert its therapeutic effect.

Interactive Data Table: General Physicochemical Properties of Related Quinoline Derivatives

While specific experimental data for this compound is limited, the following table provides a general overview of the types of physicochemical properties that are typically evaluated for related quinoline derivatives. These parameters are crucial for predicting the compound's behavior in a biological system.

| Property | General Range for Quinoline Derivatives | Significance in Drug Discovery |

| Molecular Weight ( g/mol ) | 200 - 500 | Influences absorption, distribution, and metabolism. |

| LogP (Octanol/Water Partition Coefficient) | 1 - 5 | Indicates the lipophilicity of the compound, affecting membrane permeability. |

| Hydrogen Bond Donors | 1 - 5 | Crucial for target binding and solubility. |

| Hydrogen Bond Acceptors | 2 - 8 | Important for molecular recognition and binding affinity. |

| Polar Surface Area (Ų) | 40 - 140 | Affects cell penetration and oral bioavailability. |

Research Findings on Structurally Similar Compounds

Studies on compounds with similar structural features to this compound provide valuable insights into its potential biological activities. For instance, research on various 4-aminoquinoline derivatives has highlighted their efficacy as antimalarial agents. nih.gov Furthermore, quinoline-based hydrazone derivatives have been investigated for their anticancer properties. The presence of the amino group at the 4-position and the ethyl group at the 6-position of the quinoline ring in the target compound are expected to modulate its biological profile compared to other substituted quinolines.

Structure

3D Structure

Properties

Molecular Formula |

C12H14N4O |

|---|---|

Molecular Weight |

230.27 g/mol |

IUPAC Name |

4-amino-6-ethylquinoline-3-carbohydrazide |

InChI |

InChI=1S/C12H14N4O/c1-2-7-3-4-10-8(5-7)11(13)9(6-15-10)12(17)16-14/h3-6H,2,14H2,1H3,(H2,13,15)(H,16,17) |

InChI Key |

FLORWGSLTGXWLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)NN)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 6 Ethylquinoline 3 Carbohydrazide and Analogues

Established Synthetic Pathways for Quinoline-3-carbohydrazides

The synthesis of quinoline-3-carbohydrazides can be achieved through various established pathways, ranging from traditional multistep sequences to more modern and efficient one-pot multicomponent reactions.

Conventional Multistep Synthetic Routes

Conventional methods for synthesizing the quinoline (B57606) core often serve as the foundation for producing quinoline-3-carbohydrazides. These routes typically involve the initial construction of a quinoline ring system, which is subsequently functionalized. Classical named reactions such as the Skraup, Friedländer, and Conrad-Limpach syntheses are fundamental in creating the initial quinoline structure from aniline-based precursors. nih.goviipseries.org

Following the formation of the quinoline ring, a multistep sequence is typically employed to introduce the carbohydrazide (B1668358) moiety at the 3-position. For instance, a common strategy involves the synthesis of a 4-hydroxyquinoline-3-carboxylate ester, which serves as a key intermediate. This ester can then be converted to the corresponding hydrazide. One documented example is the synthesis of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, which is prepared through a multi-step reaction sequence. acs.orgnih.gov This general approach, starting with substituted anilines to build the desired quinoline core, followed by functional group manipulation at the C-3 position, represents a robust and traditional pathway to quinoline-3-carbohydrazide (B3054276) analogues.

Table 1: Overview of Selected Conventional Quinoline Syntheses

| Name Reaction | Reactants | Conditions | Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline (B41778), Glycerol, Sulfuric acid, Oxidizing agent (e.g., Nitrobenzene) | Strong acid, high temperature | Quinoline |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, Compound with an α-methylene group | Acid or base catalysis | Substituted Quinoline |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | Thermal cyclization | 4-Hydroxyquinoline |

One-Pot and Multicomponent Reaction (MCR) Approaches

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have emerged as powerful alternatives to conventional multistep routes. acs.orgnih.gov These strategies allow for the construction of complex quinoline structures from simple starting materials in a single synthetic operation.

A notable MCR approach for synthesizing functionalized quinoline carbohydrazide derivatives involves the reaction of various anilines, dimedone, aromatic aldehydes, and cyanoacetohydrazide. researchgate.netnih.gov This reaction, often catalyzed by a base like piperidine, proceeds under mild conditions and can be performed in green solvents, offering high yields without the need for chromatographic purification. nih.gov Other MCRs, such as the Ugi four-component reaction (Ugi-4CR), have also been utilized to produce quinoline derivatives, demonstrating the versatility of these methods in generating molecular diversity. nih.gov Such approaches are highly valuable for creating libraries of complex quinoline-based compounds for further investigation.

Table 2: Example of a Multicomponent Reaction for Quinoline Carbohydrazides researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Solvent | Product |

|---|

Strategies for Introducing the Hydrazide Moiety

The final and crucial step in the synthesis of quinoline-3-carbohydrazides is the introduction of the hydrazide functional group (-CONHNH₂). This transformation is most commonly achieved from a carboxylic acid ester precursor.

The reaction of a quinoline-3-carboxylic acid ester with hydrazine (B178648) hydrate (B1144303) is the most direct and widely employed method for synthesizing the corresponding carbohydrazide. ajgreenchem.comajgreenchem.commdpi.com This nucleophilic acyl substitution reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). ajgreenchem.comajgreenchem.com

This method has been successfully applied to a variety of quinoline scaffolds. For example, 8-fluoro-4-hydroxy-3-quinoline carboxylate is readily converted to 8-fluoro-4-hydroxy-3-quinoline carbohydrazide in a single step using this procedure. ajgreenchem.comajgreenchem.com The reaction is generally high-yielding and clean, making it an efficient and reliable method for the final step in the synthesis of the target compounds. ajgreenchem.commdpi.com

Targeted Synthesis of 4-Aminoquinolines

The introduction of an amino group at the C-4 position of the quinoline ring is a key transformation in the synthesis of the title compound and many biologically active molecules. frontiersin.org This requires regioselective methods that can precisely target this position.

Regioselective Functionalization at the 4-Position of the Quinoline Ring

The most prevalent strategy for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. frontiersin.orgnih.gov This approach involves the reaction of a 4-chloroquinoline (B167314) derivative with a suitable amine. The chlorine atom at the C-4 position acts as a good leaving group, facilitating its displacement by the amine nucleophile. This method is highly effective and has been used to prepare a wide array of 4-aminoquinoline (B48711) derivatives, including antimalarial drugs. frontiersin.orgplos.org The reaction can be performed under conventional heating or accelerated using microwave irradiation, often in solvents like DMSO or ethanol. frontiersin.orgnih.gov

More recent advancements in C-H functionalization have provided alternative routes. For example, palladium-catalyzed dehydrogenative aromatization can be used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one precursors and various amines. frontiersin.orgnih.gov Another sophisticated method involves the regioselective magnesiation of the quinoline ring at the C-4 position, followed by quenching with an electrophilic aminating agent, offering a different pathway for functionalization. acs.org

Table 3: Key Methods for Regioselective C-4 Amination of Quinolines

| Method | Substrate | Reagent(s) | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinoline | Primary or secondary amine | Widely applicable, efficient, works with diverse amines. frontiersin.orgnih.gov |

| Palladium-Catalyzed Dehydrogenative Aromatization | 2,3-Dihydroquinolin-4(1H)-one | Amine, Pd(OAc)₂, oxidant | C-H activation approach, good functional group tolerance. frontiersin.orgnih.gov |

| Direct Magnesiation | Substituted Quinoline | Magnesium amide base (e.g., TMPMgCl·LiCl), electrophile | Allows for functionalization of a C-H bond. acs.org |

Incorporation of Amino Substituents

The introduction of an amino group at the 4-position of the quinoline nucleus is a critical step in the synthesis of the target compound and its analogues. A prevalent method for achieving this transformation is through nucleophilic aromatic substitution (SNAr) reactions, typically starting from a 4-chloroquinoline precursor. This precursor can be synthesized from the corresponding 4-hydroxyquinoline by treatment with phosphoryl chloride (POCl₃).

The subsequent reaction with an amine source, such as ammonia or a protected amine, displaces the chloride ion to yield the 4-aminoquinoline. The reaction conditions can be tailored based on the reactivity of the amine. For instance, direct coupling with alkylamines can be achieved in solvents like alcohol or DMF at elevated temperatures (T > 120°C) for extended periods (t > 24 h). The use of a base, such as triethylamine or potassium carbonate, can improve the yield and broaden the scope of applicable amines. For the introduction of anilines, a catalytic amount of a Brønsted or Lewis acid can facilitate the reaction with high yields. researchgate.netplos.org

Recent advancements have demonstrated that these SNAr reactions can be significantly accelerated using microwave irradiation. For example, the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline (B193633) and various amines has been achieved in good yields (80%–95%) in short reaction times (20–30 minutes) at 140°C or 180°C in DMSO. researchgate.netnih.gov

Another strategy involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines. This method utilizes Pd(OAc)₂ with an oxidant like Cu(OAc)₂ and a ligand such as 1,10-phenanthroline, offering excellent functional group tolerance. frontiersin.org

Introduction of the Ethyl Group at Position 6

The installation of an ethyl group at the 6-position of the quinoline core is commonly accomplished through a two-step sequence involving Friedel-Crafts acylation followed by reduction.

Friedel-Crafts acylation of a suitable quinoline precursor with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces an acetyl group onto the benzene (B151609) ring of the quinoline. The position of acylation is directed by the existing substituents on the ring. For an unsubstituted quinoline, the reaction typically occurs on the benzene ring.

The resulting 6-acetylquinoline can then be reduced to the corresponding 6-ethylquinoline. Several reduction methods are available for this transformation. The Clemmensen reduction, which employs a zinc-mercury amalgam in hydrochloric acid, is effective for this purpose. Alternatively, the Wolff-Kishner reduction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol, can also be utilized to convert the ketone to an alkane. This two-step approach is often preferred over direct Friedel-Crafts alkylation to avoid potential polyalkylation and carbocation rearrangement issues.

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. The synthesis of quinolines and their derivatives has significantly benefited from these advancements.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of quinoline synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields. For instance, the Friedländer synthesis of polysubstituted quinolines from 2-aminobenzophenones and carbonyl compounds has been efficiently carried out using a reusable solid acid catalyst (Nafion NR50) in ethanol under microwave irradiation. organic-chemistry.org Similarly, the synthesis of substituted quinolines via the Friedländer reaction has been effectively catalyzed by 3-(N-morpholino)propanesulfonic acid (MOPS) on acidic alumina under microwave conditions. benthamdirect.combenthamdirect.com The application of microwaves is particularly beneficial for the SNAr reactions to introduce the 4-amino group, as previously mentioned, significantly shortening the required reaction time compared to conventional heating. researchgate.netnih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Aminoquinolines

| Reaction | Conditions | Time | Yield | Reference |

| 4-Chloroquinazoline and Aniline | Reflux in 2-propanol, 80°C | 12 h | Low | nih.gov |

| 4-Chloroquinazoline and Aryl Heterocyclic Amine | Microwave (60W) in 2-propanol | 20 min | 96.5% | nih.gov |

| 4,7-Dichloroquinoline and various amines | Conventional heating | >24 h | Variable | researchgate.net |

| 4,7-Dichloroquinoline and various amines | Microwave, 140-180°C in DMSO | 20-30 min | 80-95% | nih.gov |

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of quinoline synthesis.

Metal-Catalyzed Cyclizations: Transition metals such as palladium, copper, and gold are widely used to catalyze the formation of the quinoline ring. For example, palladium-catalyzed reactions can be used for the synthesis of 2-aryl-4-aminoquinolines through multicomponent reactions. nih.gov Copper-catalyzed aerobic oxidative desulfitative 6π electrocyclization is another method to access substituted 4-anilinoquinolines. frontiersin.org

Organocatalysis: The use of small organic molecules as catalysts offers a more environmentally friendly alternative to metal catalysts. Organocatalysts like imidazole have been employed for the one-pot, four-component synthesis of polysubstituted quinolines in water. internationaljournalcorner.com Tartaric acid has also been used as a natural and green catalyst for the solvent-free synthesis of polysubstituted quinolines via the Friedländer condensation. ichem.mdresearchgate.net

Photocatalysis: Visible-light photocatalysis has gained traction as a green synthetic method. Iron-catalyzed, visible-light-driven decarboxylation reactions have been used for the hydroxyalkylation of quinolines. mdpi.com Quinoline itself can act as a photochemical toolbox, participating in and catalyzing radical transformations under light irradiation, such as in Minisci-type reactions for C(sp2)-H functionalization. nih.govacs.org

Nanocatalysis: Nanoparticles often exhibit enhanced catalytic activity and selectivity due to their high surface-area-to-volume ratio. Various nanocatalysts, including those based on iron, copper, nickel, and gold, have been successfully applied to the synthesis of quinolines and other nitrogen-containing heterocycles. nih.govacs.orgrsc.orgnih.govtaylorfrancis.com For instance, magnetic iron oxide nanoparticles have been used as a recyclable catalyst for the synthesis of quinoline derivatives. nih.gov

Table 2: Examples of Catalyst-Mediated Synthesis of Quinolines

| Catalyst Type | Catalyst | Reaction | Key Features | Reference |

| Metal-Catalysis | Pd(OAc)₂/Cu(OAc)₂ | Dehydrogenative aromatization | Excellent group tolerance | frontiersin.org |

| Organocatalysis | Imidazole | Four-component reaction | Aqueous medium, mild conditions | internationaljournalcorner.com |

| Photocatalysis | Iron | Decarboxylative hydroxyalkylation | Visible light, mild conditions | mdpi.com |

| Nanocatalysis | Fe₃O₄ nanoparticles | Friedländer synthesis | Recyclable catalyst | nih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like quinoline-hydrazides. This includes the use of environmentally benign solvents, solvent-free reaction conditions, and the development of one-pot multicomponent reactions.

The synthesis of the carbohydrazide moiety at the 3-position is typically achieved by reacting a quinoline-3-carboxylic acid ester with hydrazine hydrate. This reaction is often carried out in an alcohol solvent. To make this step more sustainable, efforts can be made to use greener solvents or to perform the reaction under solvent-free conditions where feasible.

One-pot syntheses that combine several steps into a single operation are highly desirable as they reduce waste, save time, and minimize energy consumption. The development of one-pot procedures for the synthesis of polysubstituted quinolines, as seen with organocatalysis and nanocatalysis, represents a significant step towards more sustainable chemical manufacturing. internationaljournalcorner.comichem.mdresearchgate.net For example, a one-pot, four-component reaction of anilines, dimedone, aromatic aldehydes, and cyanoacetohydrazide has been described for the synthesis of functionalized quinoline carbohydrazide derivatives. researchgate.net These approaches, which often utilize green catalysts and solvents, are at the forefront of sustainable organic synthesis. tandfonline.comijpsjournal.comnih.gov

Precursor Synthesis and Building Block Derivatization

The foundational strategy for synthesizing 4-Amino-6-ethylquinoline-3-carbohydrazide and its analogues relies on the initial preparation of a functionalized quinoline ring system. This precursor molecule must contain the necessary substituents or groups that can be chemically converted into the final desired functionalities. Once the core is established, derivatization of the building blocks, such as the hydrazide moiety, allows for the creation of a diverse library of related compounds.

The construction of the 4-amino-6-ethylquinoline core is a critical first phase. A common and effective strategy involves building the heterocyclic ring from a substituted aniline precursor, which ensures the correct placement of the ethyl group on the benzene portion of the quinoline system.

One established method for quinoline synthesis is the Gould-Jacob reaction. This approach would begin with 4-ethylaniline. The aniline is reacted with diethyl (ethoxymethylene)malonate (DEEM), which introduces the carbon atoms that will form positions 2, 3, and 4 of the quinoline ring. This reaction yields an intermediate, which upon thermal cyclization, typically in a high-boiling point solvent like diphenyl ether, produces an ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate.

To introduce the required 4-amino group, the 4-hydroxy group must first be converted into a better leaving group. This is commonly achieved by chlorination using a reagent such as phosphorus oxychloride (POCl₃), yielding ethyl 4-chloro-6-ethylquinoline-3-carboxylate. sci-hub.se The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction. frontiersin.orgnih.gov The 4-chloro intermediate is treated with a source of ammonia (such as ammonium (B1175870) hydroxide or a protected amine followed by deprotection) to displace the chloride and install the 4-amino group, resulting in the key intermediate, ethyl 4-amino-6-ethylquinoline-3-carboxylate. frontiersin.orgnih.gov This intermediate serves as the direct precursor for the carbohydrazide.

Table 1: Synthetic Pathway for Key Quinoline Intermediate

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 4-ethylaniline | Diethyl (ethoxymethylene)malonate (DEEM), Heat | Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate | Formation of the quinoline ring system. |

| 2 | Ethyl 4-hydroxy-6-ethylquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | Conversion of the hydroxyl group to a leaving group. sci-hub.se |

| 3 | Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | Ammonium hydroxide or other amine source | Ethyl 4-amino-6-ethylquinoline-3-carboxylate | Introduction of the 4-amino group via SNAr. frontiersin.orgnih.gov |

With the core intermediate, ethyl 4-amino-6-ethylquinoline-3-carboxylate, in hand, the next step is the formation of the carbohydrazide moiety. This transformation is typically straightforward and efficient, involving the reaction of the ester with hydrazine hydrate (N₂H₄·H₂O). mdpi.comnih.gov The mixture is usually heated under reflux in a suitable solvent, such as ethanol. This reaction proceeds via a nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group of the ester to form the stable this compound. mdpi.com

The terminal primary amine (-NH₂) of the resulting hydrazide group is a versatile functional handle for further derivatization. It readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding hydrazones (Schiff bases). mdpi.com This reaction is a powerful tool for creating a library of analogues. The synthesis of these hydrazone derivatives is generally achieved by reacting the carbohydrazide with an equimolar amount of a chosen aldehyde in an alcoholic solvent, often with a catalytic amount of a weak acid like acetic acid to facilitate the reaction. mdpi.com This allows for the introduction of a wide variety of substituents, depending on the structure of the aldehyde used.

Table 2: Example of Hydrazone Derivatization from this compound

| Reactant (Aldehyde) | Resulting Hydrazone Derivative Structure |

| Benzaldehyde | (E)-N'-benzylidene-4-amino-6-ethylquinoline-3-carbohydrazide |

| 2-Nitrobenzaldehyde | (E)-4-amino-6-ethyl-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide |

| 4-Chlorobenzaldehyde | (E)-4-amino-N'-(4-chlorobenzylidene)-6-ethylquinoline-3-carbohydrazide |

| 4-Methoxybenzaldehyde | (E)-4-amino-6-ethyl-N'-(4-methoxybenzylidene)quinoline-3-carbohydrazide |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. uncw.edu For a molecule like 4-Amino-6-ethylquinoline-3-carbohydrazide, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the specific chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the protons of the ethyl group, and the exchangeable protons of the amino and carbohydrazide (B1668358) groups. oregonstate.edu

The aromatic region (typically δ 7.0-9.0 ppm) would contain signals for the protons at positions 2, 5, 7, and 8 of the quinoline ring. The proton at C2 is often the most deshielded due to its proximity to the ring nitrogen. acs.org The protons at C5 and C7 would likely appear as doublets or singlets depending on substitution, while the H8 proton's chemical shift is also distinct. acs.org The ethyl group at C6 would produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically in the upfield region of the aromatic spectrum. oregonstate.edu The amino (-NH₂) and carbohydrazide (-NH-NH₂) protons are exchangeable and often appear as broad singlets whose chemical shifts can vary with solvent, concentration, and temperature. libretexts.org Their signals can be confirmed by a D₂O exchange experiment, which would cause them to disappear from the spectrum. libretexts.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (quinoline) | 8.5 - 8.8 | s | - |

| H5 (quinoline) | 7.8 - 8.0 | d | ~8.5 |

| H7 (quinoline) | 7.5 - 7.7 | d | ~8.5 |

| H8 (quinoline) | 7.3 - 7.5 | s | - |

| -NH- (hydrazide) | 9.0 - 9.5 | s (broad) | - |

| -NH₂ (C4-amino) | 6.5 - 7.0 | s (broad) | - |

| -NH₂ (hydrazide) | 4.5 - 5.0 | s (broad) | - |

| -CH₂- (ethyl) | 2.7 - 2.9 | q | ~7.6 |

| -CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.6 |

Note: These are predicted values based on typical chemical shifts for quinoline and related functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. For this compound, 12 distinct signals would be expected, corresponding to the 10 carbons of the ethylquinoline ring system, the carbonyl carbon of the hydrazide, and the two carbons of the ethyl group. The carbonyl carbon (C=O) of the carbohydrazide group would be the most downfield signal, typically appearing in the δ 160-170 ppm range. researchgate.net The carbons of the quinoline ring would appear in the aromatic region (δ 110-160 ppm). Carbons bonded directly to nitrogen (C3, C4, C4a, C8a) would have their chemical shifts significantly influenced by the heteroatom. tsijournals.com The aliphatic carbons of the ethyl group would be found in the upfield region of the spectrum (δ 15-30 ppm).

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (hydrazide) | 165 - 168 |

| C2 | 150 - 155 |

| C4 | 148 - 152 |

| C8a | 145 - 148 |

| C6 | 135 - 140 |

| C5 | 128 - 132 |

| C7 | 125 - 128 |

| C4a | 120 - 124 |

| C8 | 115 - 120 |

| C3 | 108 - 112 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 15 - 20 |

Note: These are predicted values based on typical chemical shifts for quinoline and related functional groups. researchgate.nettsijournals.com

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra of substituted quinolines. acs.orgwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). acs.org It would be used to establish the connectivity between the -CH₂- and -CH₃ protons of the ethyl group and to trace the coupling network of the aromatic protons (e.g., between H5 and H7, if applicable) on the quinoline ring. acs.orgacs.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, showing correlations between all protons within a spin system. This can be particularly useful for identifying all protons belonging to the aromatic ring system. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org It is the primary method for assigning the signals in the ¹³C spectrum by linking them to their known proton assignments. For example, it would definitively link the quartet ¹H signal of the ethyl's methylene group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is critical for piecing together the molecular structure. For instance, HMBC would show correlations from the H2 proton to the C3 and C4 carbons, and from the ethyl group's methylene protons to the C5, C6, and C7 carbons, confirming the position of the ethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is valuable for confirming stereochemistry and conformation. For this molecule, NOESY could show through-space correlations between the C4-amino protons and the H5 proton, providing information about the orientation of the substituents. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. libretexts.org

For this compound (Molecular Formula: C₁₂H₁₄N₄O), the exact molecular weight is 230.1168 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. The fragmentation pattern would be characteristic of the quinoline core and the carbohydrazide side chain. nih.gov Common fragmentation pathways for amides and hydrazides involve cleavage of the N-CO bond. nih.govacs.org A prominent fragment would likely correspond to the loss of the carbohydrazide moiety or parts of it (e.g., loss of N₂H₃). Cleavage of the ethyl group is also a possible fragmentation pathway. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₄N₄O by matching the experimentally measured mass of the molecular ion to its calculated exact mass (230.1168). copernicus.org This is a definitive method for confirming the identity of a newly synthesized compound.

Table 3: Predicted HRMS Data

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 231.1246 |

| [M+Na]⁺ | 253.1065 |

| [M-H]⁻ | 229.1090 |

Note: These values are calculated for the specified ionic species of C₁₂H₁₄N₄O.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates compounds in a mixture using liquid chromatography and then detects and identifies them using mass spectrometry. nih.gov This technique is essential for analyzing the purity of a sample of this compound and for studying its presence in complex mixtures, such as reaction monitoring or metabolic studies. The LC method would be optimized to achieve a sharp, symmetrical peak for the compound, and the MS detector would confirm the identity of the compound at that retention time by its mass-to-charge ratio. copernicus.org The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of volatile and thermally stable compounds. For quinoline derivatives, GC-MS provides crucial information on molecular weight and fragmentation patterns, which aids in structural elucidation.

In a typical GC-MS analysis of a quinoline derivative, the sample is first vaporized and separated on a capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.5 µm). The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (M+) and a series of fragment ions.

A hypothetical fragmentation pattern for this compound could involve the initial loss of the hydrazide group (-NHNH2), followed by cleavage of the carbonyl group (CO), and fragmentation of the ethyl group. The presence of the stable quinoline ring would likely result in a prominent fragment corresponding to the substituted quinoline core.

Table 1: Predicted GC-MS Fragmentation Data for this compound (This table is predictive and based on the fragmentation of related quinoline compounds)

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 229 | [M]+ (Molecular Ion) |

| 198 | [M - NHNH2]+ |

| 170 | [M - NHNH2 - CO]+ |

| 155 | [M - NHNH2 - CO - CH3]+ |

Secondary Ion Mass Spectrometry (SIMS) for Surface Characterization

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to characterize the elemental and molecular composition of solid surfaces and thin films. This method involves bombarding the sample surface with a primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio, providing a detailed chemical analysis of the outermost atomic layers.

The applicability of SIMS to this compound would be relevant if the compound is prepared in a solid, crystalline, or thin-film form. In such cases, SIMS could be employed to:

Assess Surface Purity: Detect the presence of any surface contaminants or impurities that may not be detectable by bulk analysis techniques.

Characterize Thin Films: If the compound is deposited as a thin film on a substrate, SIMS can provide information on the film's composition, thickness, and uniformity.

Investigate Molecular Orientation: In some instances, SIMS can provide insights into the orientation of molecules on a surface.

As of now, there are no specific SIMS studies reported in the literature for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern and rapid method for obtaining high-quality infrared spectra. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of related compounds, such as other quinoline-3-carbohydrazide (B3054276) derivatives, provides a strong basis for assigning the expected vibrational frequencies. nih.gov For example, the FT-IR spectrum of a similar 3-amino-2-methyl-2-phenyl-2H-benzo[e] madison-proceedings.comnih.govthiazin-(3H)-one showed characteristic peaks for the amino group. mdpi.com

The key functional groups and their expected FT-IR absorption ranges are detailed below:

N-H Stretching: The amino (NH2) and hydrazide (NH) groups will show stretching vibrations in the region of 3400-3200 cm⁻¹. The primary amine (NH2) typically shows two bands (symmetric and asymmetric stretching), while the secondary amine (NH) of the hydrazide shows a single band.

C=O Stretching: The carbonyl group of the carbohydrazide will exhibit a strong absorption band, typically in the range of 1680-1640 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system are expected to appear in the 1620-1450 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds in the amino and hydrazide groups will be observed in the 1650-1550 cm⁻¹ range.

C-H Stretching: The aromatic C-H stretching of the quinoline ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will be in the 2960-2850 cm⁻¹ range.

Table 2: Predicted FT-IR Spectral Data for this compound (This table is predictive and based on the spectra of related compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3300 |

| Hydrazide (NH) | Stretch | 3300 - 3200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2960 - 2850 |

| Carbonyl (C=O) | Stretch | 1680 - 1640 |

| C=N / C=C (Aromatic) | Stretch | 1620 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the quinoline ring system and the carbohydrazide group. The quinoline moiety, being an extended aromatic system, will show strong absorptions. The presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline. Studies on 6-aminoquinoline (B144246) have shown absorption maxima between 327 nm and 340 nm depending on the solvent. researchgate.net The UV-Vis spectra of other aminoquinoline derivatives also show metal-to-ligand charge transfer bands below 400 nm. nih.gov

Table 3: Predicted UV-Vis Spectral Data for this compound (This table is predictive and based on the spectra of related aminoquinoline compounds)

| Electronic Transition | Expected λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 230 - 280 | Quinoline Ring |

| π → π* | 320 - 350 | Extended conjugation of the quinoline system with substituents |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a polar molecule like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The analysis of amino-containing compounds by HPLC can sometimes be challenging due to their polarity and lack of a strong chromophore. In such cases, pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag can enhance detection. For instance, reagents like 4-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) have been used to derivatize amino acids for HPLC analysis. mdpi.com However, the extended chromophore of the quinoline ring in the target compound may provide sufficient UV absorbance for direct detection.

A typical HPLC method for this compound would involve a C18 column with a gradient elution system, likely using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The retention time of the compound would be a key parameter for its identification and purity assessment. While specific HPLC parameters for this compound are not documented, methods for similar compounds often use a C18 column and a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile. nih.gov

Table 4: Hypothetical HPLC Parameters for this compound (This table presents a typical starting point for method development)

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 330 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, which possesses polar functional groups (amino and carbohydrazide), direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the injector or column. Therefore, chemical derivatization is often a necessary prerequisite to enhance volatility and thermal stability.

Derivatization: To make the compound amenable to GC analysis, derivatization reactions targeting the active hydrogen atoms on the amino (-NH2) and carbohydrazide (-CONHNH2) groups are employed. Common approaches include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte.

Acylation: The use of acylating reagents, like trifluoroacetic anhydride (B1165640) (TFAA), can form fluoroacyl derivatives, which are known to be highly volatile and exhibit excellent chromatographic properties. jfda-online.com

Aldehyde Condensation: The hydrazide functional group can be derivatized by condensation with an aldehyde, such as acetone (B3395972) or ortho-phthalaldehyde (OPA), to form a more stable and volatile azine or related structure. nih.govresearchgate.net This is a common strategy for the analysis of hydrazine-containing compounds. nih.gov

GC-MS Analysis: Once derivatized, the sample is introduced into a Gas Chromatograph-Mass Spectrometer (GC-MS). A typical method would involve a capillary column, such as a DB-5ms or HP-5ms (a nonpolar column), which separates compounds based on their boiling points. acs.org The temperature of the column is gradually increased over the course of the analysis (a temperature ramp) to elute the compounds. For instance, a program might start at 100 °C and increase to 250-280 °C. acs.org

As the derivatized compound elutes from the column, it enters the mass spectrometer, which serves as the detector. The mass spectrometer bombards the molecule with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint, allowing for definitive identification. The combination of the retention time from the chromatograph and the mass spectrum from the spectrometer provides a high degree of confidence in the analyte's identity. nih.govmadison-proceedings.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

For this compound, obtaining a single crystal suitable for XRD analysis is a critical step. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent. Once a suitable crystal is mounted in the diffractometer, it is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be constructed, and from this, the precise location of each atom is determined.

While the specific crystal structure for this compound is not publicly available, analysis of closely related quinoline carbohydrazide derivatives provides insight into the expected structural features. mdpi.comresearchgate.net For example, studies on similar structures reveal an E conformation for the C=N bond that can form in derivatives and specific orientations of the quinoline ring system relative to the side chains. mdpi.com The table below presents representative crystallographic data for a related quinoline-3-carbohydrazide derivative to illustrate the type of information obtained from an XRD study. researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.876(5) |

| α (°) | 90 |

| β (°) | 109.58(3) |

| γ (°) | 90 |

| Volume (ų) | 1748.1(12) |

| Z | 4 |

| Calculated density (g/cm³) | 1.458 |

Note: Data presented is for a representative related structure, N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide, to illustrate typical XRD parameters. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentage of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are then compared with the theoretically calculated percentages based on the proposed molecular formula. This comparison serves to confirm the empirical formula of the synthesized compound, which is the simplest whole-number ratio of atoms present. davidson.eduma.edu

For this compound, the proposed molecular formula is C₁₂H₁₄N₄O. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. The process involves combusting a precisely weighed sample of the compound in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified, allowing for the calculation of the mass percentages of C, H, and N. The oxygen percentage is typically determined by difference.

The calculated theoretical values and the experimentally obtained values must agree within an acceptable margin of error (usually ±0.4%) to validate the empirical formula and, by extension, support the molecular formula if the molecular weight is known. ma.edu

| Element | Symbol | Theoretical Mass % (for C₁₂H₁₄N₄O) | Experimental Mass % |

|---|---|---|---|

| Carbon | C | 62.59% | |

| Hydrogen | H | 6.13% | |

| Nitrogen | N | 24.33% | |

| Oxygen | O | 6.95% |

No Preclinical Research Data Found for this compound

Following a comprehensive search for scientific literature, no preclinical biological activity research was found for the specific chemical compound "this compound." The performed searches did not yield any studies related to its antimicrobial, anticancer, or any other biological activities.

The investigation for relevant data included searches for antibacterial, antifungal, antitubercular, antimycobacterial, cytotoxic, and antiproliferative studies of the aforementioned compound. However, the search results consistently returned information on other structurally related but distinct quinoline and carbohydrazide derivatives.

Due to the strict requirement to focus solely on "this compound," and the absence of any available research data for this specific molecule in the public domain, it is not possible to provide an article on its preclinical biological activity. The generation of a scientifically accurate and informative article as per the requested outline is contingent on the availability of published research, which in this case, appears to be non-existent.

It is possible that "this compound" is a novel compound with research that has not yet been published or is part of proprietary research not available in the public domain. Therefore, the requested article cannot be generated at this time.

Preclinical Biological Activity Research of 4 Amino 6 Ethylquinoline 3 Carbohydrazide

Antimalarial Research Focus

The 4-aminoquinoline (B48711) core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. nih.gov Research has focused on modifying the 4-aminoquinoline structure to overcome resistance in parasites. nih.gov The mechanism of action for many 4-aminoquinoline drugs involves disrupting the parasite's detoxification of heme. During hemoglobin digestion in the parasite's food vacuole, toxic free heme is released. The parasite normally converts this into non-toxic hemozoin crystals. nih.gov 4-aminoquinolines are thought to interfere with this biocrystallization process, leading to a buildup of toxic heme and parasite death. nih.gov

Studies on various 4-aminoquinoline analogues have been conducted to identify structural features that enhance their activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov For instance, N-alkylated derivatives of 4-amino-7-chloroquinoline have shown activity against Plasmodium vinckei in mice. nih.gov The development of predictive quantitative structure-activity relationship (QSAR) models has been a key strategy in this area, aiming to forecast the antimalarial efficacy of new analogues. nih.gov These models help in understanding how different chemical modifications to the 4-aminoquinoline scaffold influence their biological activity. nih.gov

Other Preclinical Biological Activities

Beyond its antimalarial potential, 4-Amino-6-ethylquinoline-3-carbohydrazide and related compounds have been investigated for a range of other biological effects.

Antioxidant Studies

Compounds containing a 1,2,4-triazole (B32235) ring, which can be synthesized from hydrazide precursors, have demonstrated notable antioxidant properties. The antioxidant activity of these derivatives is often attributed to their ability to donate an electron or hydrogen radical, thereby neutralizing reactive oxygen species. researchgate.net Structure-activity relationship studies suggest that the presence of atoms with low electronegativity and species with relatively small ionization energies contribute to the antioxidant capacity of these molecules. researchgate.net

Anti-inflammatory Research

The anti-inflammatory potential of quinoline (B57606) derivatives and related heterocyclic compounds has been an active area of investigation. For instance, novel hybrids of 1,2,4-triazine (B1199460) and quinoline have been shown to be potent multi-target inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. nih.gov Some of these hybrid molecules have demonstrated more potent inhibition of TNF-α than standard anti-inflammatory drugs like celecoxib (B62257) and diclofenac. nih.gov The anti-inflammatory effects are often linked to the dual inhibition of enzymes like cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov

Antiplatelet Activity

Research into hydrazone derivatives has revealed their potential as antiplatelet agents. nih.gov These compounds can inhibit platelet aggregation induced by agents like arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Studies on various hydrazone-containing compounds, such as ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives, have shown that their inhibitory activity is influenced by the electronic properties of substituents on the phenyl ring. nih.gov Generally, electron-releasing groups tend to enhance antiplatelet activity against AA-induced aggregation. nih.gov While some of these synthesized compounds have shown promising results, their potency can be lower than that of established drugs like aspirin. nih.govmdpi.com Another class of compounds, acetoxy quinolones, have also been identified as having antiplatelet effects, which are mediated through the inhibition of cyclooxygenase-1 (Cox-1) and a reduction in thromboxane (B8750289) A2 (TxA2) levels. nih.gov

Mechanistic Studies of Biological Actions

Understanding the molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. A significant part of this research involves studying their interactions with specific enzymes.

Enzyme Inhibition Studies (e.g., DNA Gyrase, Protein Kinases, EGFR Kinase, Acyl-CoA Carboxylase)

DNA Gyrase: Bacterial DNA gyrase, particularly the GyrB subunit, is a validated target for antibacterial drugs. nih.govunivie.ac.at N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to the compound of interest, have been identified as inhibitors of S. aureus GyrB. nih.govunivie.ac.at The inhibitory activity is sensitive to the nature and position of substituents on the quinolinone ring, with electron-donating groups at certain positions enhancing potency. nih.govunivie.ac.at

Protein Kinases and EGFR Kinase: The 4-aminoquinazoline scaffold is a prominent feature in many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) kinase, which plays a critical role in various cancers. nih.govnih.gov The quinazoline (B50416) core serves as a favorable scaffold for developing EGFR inhibitors due to its ability to bind tightly to the ATP-binding site of the kinase. nih.gov Structure-activity relationship (SAR) studies have shown that the formation of hydrogen bonds between the nitrogen atoms of the quinazoline ring and key amino acid residues in the EGFR active site is crucial for high-potency inhibition. nih.gov Modifications at various positions of the 4-anilino-quinazoline structure have been explored to develop both reversible and irreversible EGFR inhibitors. nih.govnih.gov Furthermore, 4-aminoquinazoline derivatives have been investigated as inhibitors of other kinases, such as G protein-coupled receptor kinase 6 (GRK6), showing potential for applications in diseases like multiple myeloma. nih.gov

Acyl-CoA Carboxylase: Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid metabolism, with two main isoforms, ACC1 and ACC2. nih.govscienceandtechnology.com.vn Inhibition of ACC is a therapeutic strategy for metabolic disorders like obesity, diabetes, and fatty liver disease. nih.gov Various classes of compounds act as ACC inhibitors. medchemexpress.com For example, ND-630 is a potent allosteric inhibitor that prevents the dimerization and enzymatic activity of both ACC isozymes. nih.gov Other research has identified pyridoxal (B1214274) phosphate (B84403) as a reversible inhibitor of ACC, affecting its maximal activity and its activation by citrate. nih.gov The development of inhibitors targeting bacterial biotin (B1667282) carboxylase, a component of bacterial ACC, is also an active area of research for new antibacterial agents. mdpi.com

Investigations into Target Binding and Molecular Interactions

No published studies were identified that investigated the specific protein targets of this compound. Research into the molecular interactions, such as hydrogen bonding, hydrophobic interactions, or covalent binding with any biological macromolecules, has not been reported in the available scientific literature. Therefore, a data table detailing target binding and molecular interactions cannot be generated.

Cellular Pathway Modulation

There is a lack of research on the effects of this compound on cellular signaling pathways. Studies elucidating its impact on pathways such as those involved in cell proliferation, apoptosis, or inflammation have not been documented. As a result, a data table summarizing the modulation of cellular pathways cannot be compiled.

While research exists on related quinoline and carbohydrazide (B1668358) derivatives, which have shown engagement with targets like EGFR-TK and modulation of various cellular processes, this information is not directly applicable to this compound. The specific substitutions on the quinoline ring and the carbohydrazide functional group are critical determinants of biological activity, and extrapolating findings from analogous compounds would be scientifically unsound without direct experimental evidence.

Structure Activity Relationship Sar Studies

Impact of the Quinoline (B57606) Core on Biological Activity

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govwikipedia.org This core structure is not merely an inert backbone but is fundamental to the biological activity of thousands of compounds. nih.gov Its rigid, planar, and aromatic nature allows it to effectively interact with biological macromolecules, including enzymes and receptors, through π-π stacking, hydrophobic, and van der Waals interactions.

Quinoline and its derivatives are known to exhibit a vast array of pharmacological effects, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and anticonvulsant activities. nih.govnih.gov For instance, the quinoline core is the key pharmacophore in well-known drugs like quinine (B1679958) and chloroquine (B1663885), where it is believed to interfere with heme metabolism in the malaria parasite. wikipedia.orgnih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and can be protonated, which is a critical feature for mechanisms such as lysosomotropic accumulation (pH trapping) in acidic organelles of pathogens. The synthetic versatility of the quinoline ring allows for the introduction of various substituents at multiple positions, enabling fine-tuning of its electronic and steric properties to optimize biological activity and selectivity. researchgate.net

Role of the Hydrazide Moiety in Activity

The carbohydrazide (B1668358) group (-CO-NH-NH2) at position 3 is a critical functional moiety that significantly influences the compound's biological profile. Hydrazides and their derivatives, hydrazones, are a well-established class of compounds with a broad spectrum of bioactivities. slideshare.net The hydrazide moiety imparts several key properties:

Hydrogen Bonding Capability : The presence of the amide (C=O) and amine (-NH, -NH2) groups allows the hydrazide moiety to act as both a hydrogen bond donor and acceptor. This enables it to form strong and specific interactions with amino acid residues in the active sites of target proteins.

Chelating Properties : The N-N-C=O arrangement provides an excellent scaffold for chelating metal ions, which can be a crucial mechanism of action for certain enzymatic inhibitions.

Synthetic Versatility : The terminal -NH2 group is highly reactive and serves as a versatile synthetic handle. It is frequently condensed with a wide range of aldehydes and ketones to produce a library of hydrazone analogues, a common strategy for exploring and optimizing biological activity. slideshare.net This makes the hydrazide group an essential tool for derivatization in drug discovery.

Influence of Substituents at Positions 4 and 6 on the Quinoline Ring

The specific substitution pattern on the quinoline ring is paramount in determining the molecule's potency and selectivity.

The amino group (-NH2) at the C-4 position is a hallmark of many biologically active quinolines, most notably the 4-aminoquinoline (B48711) class of antimalarial drugs. pharmacy180.com This group has a profound impact on the electronic properties of the entire quinoline system. As a strong electron-donating group, it increases the basicity of the quinoline ring nitrogen. This modulation of pKa is critical for the compound's pharmacokinetic and pharmacodynamic properties, particularly its ability to accumulate in acidic cellular compartments like the parasite's food vacuole. nih.gov Furthermore, the 4-amino group can serve as a crucial hydrogen bond donor, anchoring the molecule to its biological target. nih.gov

The substituent at the C-6 position of the quinoline ring plays a significant role in modulating biological activity, often by influencing properties like lipophilicity, electronic distribution, and steric fit with the target site. Studies on various quinoline derivatives have shown that modifications at this position can drastically alter their therapeutic effects. For example, in the quinolone class of antibiotics, a fluorine atom at C-6 is often essential for high antibacterial potency. slideshare.net

In the case of 4-Amino-6-ethylquinoline-3-carbohydrazide, the ethyl group is a small, lipophilic, and electron-donating alkyl substituent. Its presence is expected to:

Influence Electronic Properties : As an electron-donating group, it can subtly affect the reactivity and binding interactions of the quinoline ring system.

Provide Steric Bulk : While small, the ethyl group occupies space and can influence the orientation of the molecule within a binding pocket, potentially leading to enhanced selectivity or potency.

SAR studies on related quinolines have demonstrated that even minor changes in alkyl substituents at various positions can lead to significant differences in activity, highlighting the importance of optimizing the size and nature of the group at the C-6 position. pharmacy180.com

Derivatization Strategies and Analogue Synthesis for SAR Exploration

A primary strategy for exploring the SAR of this compound involves the derivatization of its hydrazide moiety. The terminal primary amine of the hydrazide is readily reacted with a diverse panel of aromatic, heteroaromatic, or aliphatic aldehydes and ketones to generate a corresponding series of Schiff bases, known as hydrazones.

This approach allows for the systematic investigation of the effects of different substituents (R) on biological activity. By varying the size, lipophilicity, and electronic nature of the R group, researchers can map the chemical space around the core scaffold to identify the optimal features for potency and selectivity.

Table 1: Conceptual Derivatization of this compound

| R-CHO (Aldehyde) | Resulting Hydrazone Analogue's R-Group | Investigated Properties |

| Benzaldehyde | Phenyl | Basal aromatic interaction |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Effect of electron-withdrawing group |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Effect of electron-donating group |

| 2-Furaldehyde | Furyl | Effect of a heterocyclic ring |

| Cyclohexanecarboxaldehyde | Cyclohexyl | Effect of a bulky, non-aromatic group |

This synthetic flexibility makes the hydrazide a powerful tool for generating chemical diversity and conducting thorough SAR explorations. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies on this compound are not publicly documented, the methodology is highly applicable to this class of compounds.

A QSAR study on analogues derived from this scaffold would involve:

Data Set Generation : Synthesizing and testing a series of analogues (e.g., the hydrazones described in 5.4) to obtain quantitative biological data (like IC₅₀ values).

Descriptor Calculation : Calculating various physicochemical properties (descriptors) for each analogue, such as lipophilicity (logP), electronic parameters (Hammett constants), steric parameters (molar refractivity), and topological indices.

Model Development : Using statistical methods to build an equation that relates the descriptors to the biological activity.

For example, a hypothetical QSAR model might look like: log(1/IC₅₀) = a(logP) - b(Steric_Parameter)² + c*(Electronic_Parameter) + d

Such models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. QSAR analyses on other heterocyclic systems have successfully identified key features, such as specific electrostatic potential fields and hydrophobicity, that govern their activity.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its protein target.

Ligand-Protein Binding Affinity Predictions

Molecular docking studies on various quinoline-3-carbohydrazide (B3054276) derivatives have been conducted to predict their binding affinities with different protein targets. These studies are crucial in the early stages of drug discovery to identify potential lead compounds. For instance, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were evaluated as potential anti-HIV-1 agents. While these compounds showed moderate activity, the docking analyses indicated that the quinoline (B57606) scaffold can be considered a viable template for further structural modifications to enhance binding potencies.

In another study, new 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives were synthesized and evaluated for their anti-HIV activity. The most potent compounds exhibited inhibition rates of 32% and 28% at a concentration of 100 μM. The docking studies supported these findings by demonstrating favorable interactions within the active site of the target protein.

The binding affinities of these derivatives are often reported as docking scores, which are calculated by the docking software and represent an estimation of the binding free energy. A more negative score typically indicates a stronger predicted binding affinity. For example, in a study of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as potential anti-HIV agents, the most potent compound, which had a 4-fluorobenzoyl group, showed an EC50 of 75 µM, and docking studies revealed binding modes similar to known HIV integrase inhibitors.

Below is a representative table illustrating the type of data generated from such studies, using hypothetical values for demonstration purposes as specific values for 4-Amino-6-ethylquinoline-3-carbohydrazide are unavailable.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| N'-benzylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | HIV-1 Integrase | -8.5 | 1.2 µM |

| N'-(4-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | HIV-1 Integrase | -9.2 | 0.5 µM |

| N'-(4-methoxybenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | HIV-1 Integrase | -8.9 | 0.8 µM |

Identification of Key Interacting Residues and Binding Pockets

A critical aspect of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are key determinants of binding affinity and selectivity.

For quinoline-3-carbohydrazide derivatives targeting HIV-1 integrase, docking studies have shown that the carboxylic and hydroxyl groups of the 4-hydroxyquinoline-3-carbohydrazide scaffold can chelate the Mg2+ ions in the active site. This interaction is a common feature of many integrase inhibitors and is crucial for their mechanism of action. The aromatic part of the quinoline ring often orients into a hydrophobic pocket, further stabilizing the complex.

In studies of quinoline-3-carbohydrazides as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for antihyperglycemic agents, key interacting residues have been identified. These include Arg24, Asp48, Glu115, Lys116, Lys120, Cys215, Ser216, and Ala217. The interactions with these residues are believed to be responsible for the inhibitory potency of the compounds.

The following table provides a hypothetical representation of the key interactions that could be identified for a compound like this compound.

| Compound Moiety | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|